A Technical Guide to Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC: A Fluorogenic Substrate for Renin and Proteasome Activity
A Technical Guide to Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC: A Fluorogenic Substrate for Renin and Proteasome Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorogenic peptide substrate, Succinyl-Arginyl-Prolyl-Phenylalanyl-Histidyl-Leucyl-Leucyl-Valyl-Tyrosyl-7-Amino-4-methylcoumarin (Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC). This substrate is a valuable tool for monitoring the enzymatic activity of renin and the chymotrypsin-like activity of the 20S proteasome, both of which are critical players in physiological and pathophysiological processes.
Core Molecular and Spectroscopic Data
The fundamental properties of Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC are summarized in the table below. These values are essential for accurate experimental design and data interpretation.
| Property | Value | Reference |
| Molecular Formula | C66H88N14O14 | [1] |
| Molecular Weight | Approximately 1301.51 g/mol | [1] |
| CAS Number | 76524-84-0 | [1] |
| Excitation Wavelength | 360-380 nm | [2] |
| Emission Wavelength | 440-460 nm | [2] |
| Purity | >95% (typically analyzed by HPLC) | [1] |
| Storage Conditions | -20°C, protected from light | [1] |
Mechanism of Action and Biological Relevance
Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC is a synthetic peptide that incorporates a specific amino acid sequence recognized by the endopeptidase renin, a key enzyme in the renin-angiotensin system (RAS). It also serves as a substrate for the chymotrypsin-like activity of the 20S proteasome. The C-terminus of the peptide is conjugated to 7-Amino-4-methylcoumarin (AMC), a fluorescent reporter molecule. In its intact state, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the peptide bond between Tyrosine and AMC, the free AMC is released, resulting in a quantifiable increase in fluorescence.
The Renin-Angiotensin System (RAS)
The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid balance. Renin, an aspartic protease, initiates the cascade by cleaving its substrate, angiotensinogen, to form angiotensin I. This is the rate-limiting step of the RAS, making renin a significant therapeutic target for conditions like hypertension. The use of Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC allows for the direct measurement of renin activity, which is crucial in the screening and characterization of renin inhibitors.
Caption: The Renin-Angiotensin Signaling Pathway.
Experimental Protocols
The following provides a generalized protocol for a renin activity assay using Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC. It is essential to optimize buffer conditions, enzyme concentration, and substrate concentration for specific experimental setups.
Preparation of Reagents
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Assay Buffer: A common buffer for renin assays is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl. The optimal pH may vary depending on the source of the renin.
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Substrate Stock Solution: Dissolve Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC in DMSO to create a concentrated stock solution (e.g., 10 mM). Store this stock at -20°C.
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Enzyme Solution: Prepare a solution of purified renin in the assay buffer. The final concentration will depend on the activity of the enzyme preparation and should be determined empirically.
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Standard Curve: Prepare a series of dilutions of free AMC in the assay buffer to generate a standard curve for quantifying the amount of cleaved substrate.
Assay Procedure
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Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration (typically in the low micromolar range).
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Pipette the assay buffer and the enzyme solution into the wells of a 96-well microplate.
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To initiate the reaction, add the substrate working solution to the wells.
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Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (360-380 nm) and emission (440-460 nm) wavelengths.
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Measure the fluorescence intensity over time (kinetic assay) or after a fixed incubation period (endpoint assay).
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For inhibitor screening, pre-incubate the enzyme with the test compounds before adding the substrate.
Caption: Experimental Workflow for a Renin Activity Assay.
Data Analysis and Interpretation
The rate of increase in fluorescence is directly proportional to the enzymatic activity. By using the standard curve generated with free AMC, the fluorescence units can be converted into the concentration of the product formed. When screening for inhibitors, the percentage of inhibition can be calculated by comparing the activity in the presence of the compound to the activity of a control without the compound.
Conclusion
Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC is a robust and sensitive tool for the study of renin and proteasome activity. Its well-defined molecular and spectroscopic properties, combined with straightforward assay protocols, make it an invaluable reagent for academic research and drug discovery efforts targeting the renin-angiotensin system and the ubiquitin-proteasome pathway.
